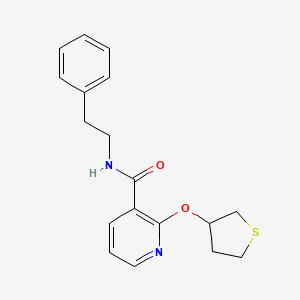

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h1-7,10,15H,8-9,11-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWCMOAHHMWXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the hydrogenation of thiophene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Ether Formation: The tetrahydrothiophene is then reacted with 2-hydroxy-nicotinamide in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

Phenethyl Group Attachment: Finally, the phenethyl group is introduced by reacting the intermediate with phenethylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrogenation step and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: SnCl2, iron powder

Substitution: HNO3, Br2

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been identified as a potential inhibitor of nicotinamide phosphoribosyltransferase, an enzyme involved in the NAD+ biosynthesis pathway. Inhibition of NAMPT can have therapeutic implications for various diseases, including:

- Cancer : Increased levels of NAMPT are often associated with tumor growth and survival. Inhibitors like this compound may reduce the energetic currency required for cancer cell proliferation, making it a candidate for cancer therapy .

- Metabolic Disorders : The compound may also play a role in treating metabolic diseases such as obesity and type II diabetes by modulating NAD+ levels and influencing metabolic pathways .

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties against various pathogens. Preliminary studies suggest that derivatives of this compound can inhibit the growth of specific fungi, indicating potential applications in treating fungal infections .

Cellular Mechanisms

Nicotinamide derivatives have been shown to inhibit reactive oxygen species (ROS) generation and lipid peroxidation in human keratinocytes. These effects are crucial for protecting skin cells from oxidative stress and may support its use as a cosmeceutical ingredient to combat skin aging and hyperpigmentation .

Synergistic Effects with Other Treatments

The compound could enhance the efficacy of existing treatments when used in combination with other drugs. For instance, its use alongside DNA-intercalating agents or immunomodulators may potentiate therapeutic effects in cancer treatment .

Cancer Treatment Studies

In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines through NAMPT inhibition. These findings suggest its potential as a novel therapeutic agent in oncology .

Skin Health Research

Clinical trials involving nicotinamide derivatives have shown promising results in improving skin barrier function and reducing inflammation caused by environmental stressors. The application of this compound in skincare formulations could lead to advancements in dermatological treatments .

Data Summary

| Application Area | Potential Benefits | Mechanism of Action |

|---|---|---|

| Cancer Treatment | Inhibition of tumor growth | NAMPT inhibition leading to reduced NAD+ levels |

| Metabolic Disorders | Improved metabolic function | Modulation of NAD+ biosynthesis |

| Antifungal Activity | Effective against specific fungal pathogens | Disruption of fungal cell growth |

| Skin Health | Reduction of oxidative stress and inflammation | ROS inhibition and improved skin barrier function |

Mechanism of Action

The mechanism of action of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to play a role in cellular energy metabolism and DNA repair, while the tetrahydrothiophene ring may contribute to its bioactivity by modulating redox reactions and interacting with cellular proteins. The phenethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Analytical Considerations

The quantification of nicotinamide derivatives, including the target compound, can be achieved via UPLC-MS/MS with high sensitivity (LOD: 0.075–0.600 μg/mL) and precision (RSD: 2.1–8.7%) . This method is critical for comparing purity, stability, and metabolic profiles across analogues.

Biological Activity

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of inflammation and cancer. The compound may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in NAD+ biosynthesis, which is crucial for cellular metabolism and signaling pathways.

Therapeutic Potential

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in models of non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145).

- Anti-inflammatory Effects : this compound has been evaluated for its ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | NCI-H23 | 0.283 | |

| Anticancer | HCT-15 | 0.72 | |

| Anti-inflammatory | LPS-stimulated cells | 97.7% inhibition at 10 µM |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Mechanism | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | NAMPT inhibitor | 0.08–12.07 | |

| N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | SIRT3 inhibitor | 1.77 |

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth, particularly in the G2/M phase of the cell cycle, indicating its potential as a chemotherapeutic agent.

- Inflammation Models : In LPS-induced inflammation models, this compound reduced TNF-alpha release significantly, highlighting its anti-inflammatory properties.

Q & A

Q. What are the standard synthetic protocols for N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step reactions, starting with nicotinamide core functionalization. Key steps include:

- Amide bond formation between the nicotinamide core and phenethylamine under coupling agents like EDC/HOBt.

- Etherification at the 2-position using tetrahydrothiophen-3-ol under alkaline conditions (e.g., NaH in DMF) . Optimization involves:

- Temperature control (e.g., 0–5°C for sensitive intermediates).

- Solvent selection (polar aprotic solvents like DMF enhance reaction rates).

- Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing the molecular structure of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide?

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons appear at δ 7.5–8.5 ppm, while tetrahydrothiophen protons resonate at δ 2.5–3.5 ppm .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O-C ether) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (CHNOS, MW 351.45) and fragments (e.g., cleavage at the ether bond) .

Q. How is the solubility profile of this compound determined for in vitro assays?

Solubility is assessed in solvents of varying polarity:

- Polar solvents (DMSO, methanol): High solubility (>10 mM) for stock solutions.

- Aqueous buffers (PBS, pH 7.4): Solubility <1 mM, requiring DMSO cosolvent (<0.1% v/v) for cell-based assays . Dynamic light scattering (DLS) monitors aggregation in biological media .

Advanced Research Questions

Q. How can contradictions in reported IC50_{50}50 values for enzyme inhibition (e.g., SIRT2 vs. PARP) be resolved?

Discrepancies arise from assay conditions:

- Enzyme source : Recombinant human SIRT2 (IC = 0.39 μM) vs. cell-based PARP inhibition (IC = 0.2–5 μM) .

- Substrate concentration : ATP levels in PARP assays affect competition.

- Controls : Use validated inhibitors (e.g., AGK2 for SIRT2, olaparib for PARP) as benchmarks. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What computational methods predict the reactivity of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in biological systems?

- Density functional theory (DFT) : Calculates electron distribution to identify nucleophilic/electrophilic sites (e.g., amide carbonyl as a hydrogen-bond acceptor) .

- Molecular docking : Predicts binding to SIRT2 (PDB ID 3ZGO) with binding energy scores (ΔG < -8 kcal/mol) .

- MD simulations : Assess stability in aqueous environments (RMSD < 2 Å over 100 ns) .

Q. What strategies enhance selectivity for biological targets (e.g., SIRT2 over PARP)?

- Structure-activity relationship (SAR) : Modify substituents:

- Phenethyl group : Bulkier substituents (e.g., 4-fluorophenethyl) improve SIRT2 selectivity by occupying hydrophobic pockets .

- Tetrahydrothiophen oxygen : Replace with sulfone to reduce off-target interactions .

Q. How is the induction of autophagy or stress response genes (e.g., ATF4, CHOP) by this compound experimentally validated?

- Gene expression : qRT-PCR quantifies ATF4 and CHOP mRNA levels in pancreatic cancer cells (e.g., MIA PaCa-2) after 24-hour treatment .

- Western blotting : Detect LC3-II accumulation (autophagy marker) and cleaved caspase-3 (apoptosis) .

- Inhibitor studies : Co-treatment with 3-MA (autophagy inhibitor) confirms mechanism .

Methodological Notes

- Data contradiction analysis : Always compare assay protocols (e.g., cell line variability, incubation time) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Structural optimization : Use fragment-based drug design (FBDD) to prioritize modifications with the highest ligand efficiency (LE > 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.